3-Fluoro-4-methoxyphenyl cyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxyphenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13FO2. It is a ketone derivative characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a cyclopentyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopentanone.
Reaction Conditions: A common synthetic route involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyphenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Fluoro-4-methoxyphenyl cyclopentyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopentyl ketone moiety may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Shares the fluoro and methoxy groups but lacks the cyclopentyl ketone moiety.
4-Methoxyphenyl cyclopentyl ketone: Lacks the fluoro group but contains the methoxy and cyclopentyl ketone moieties.
3-Fluorophenyl cyclopentyl ketone: Contains the fluoro and cyclopentyl ketone moieties but lacks the methoxy group
Uniqueness
3-Fluoro-4-methoxyphenyl cyclopentyl ketone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the cyclopentyl ketone moiety, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
cyclopentyl-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-16-12-7-6-10(8-11(12)14)13(15)9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSNGSAICUHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.